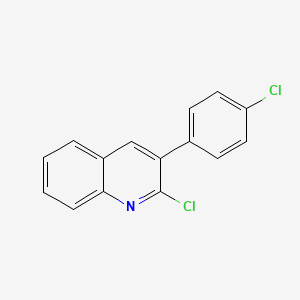

2-Chloro-3-(4-chlorophenyl)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-(4-chlorophenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVUGRRNPKOWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377377 | |

| Record name | 2-chloro-3-(4-chlorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85274-81-3 | |

| Record name | 2-chloro-3-(4-chlorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-3-(4-chlorophenyl)quinoline: Synthesis, Characterization, and Biological Significance

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3][4] This guide provides an in-depth technical overview of a specific, highly functionalized derivative, 2-Chloro-3-(4-chlorophenyl)quinoline. We will explore a robust and widely adopted synthetic methodology, detail the necessary protocols for its synthesis and characterization, and discuss its documented biological activities, primarily focusing on its potential as an anticancer and antimicrobial agent. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinolines, heterocyclic aromatic compounds composed of a fused benzene and pyridine ring, are considered "privileged structures" in drug discovery.[2][5] Their rigid bicyclic framework is amenable to functionalization at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of quinoline-based drugs with diverse therapeutic applications, including antimalarial (e.g., Chloroquine), antibacterial, antifungal, and anticancer agents.[1][3][5][6]

The title compound, 2-Chloro-3-(4-chlorophenyl)quinoline, combines several key pharmacophoric features. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution, making it a versatile intermediate for creating a library of derivatives.[6] The 3-aryl substitution is a common motif in biologically active quinolines, and the presence of a 4-chlorophenyl group can significantly influence the molecule's biological profile, often enhancing its cytotoxic or antimicrobial properties.

Synthetic Strategy: The Vilsmeier-Haack Approach

While several methods exist for quinoline synthesis, such as the Friedländer[7][8][9][10][11] and Skraup reactions[12], the Vilsmeier-Haack reaction offers a highly efficient and regioselective route to 2-chloro-3-substituted quinolines from readily available N-arylacetamides.[13] This method is particularly advantageous for producing 2-chloro-3-formylquinolines, which are key precursors to the target molecule.[14]

Rationale and Mechanism

The Vilsmeier-Haack reaction utilizes a potent electrophilic species, the Vilsmeier reagent (a chloroiminium salt), which is generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).[13]

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form the highly electrophilic chloroiminium salt.[13]

-

Electrophilic Attack and Cyclization: The N-arylacetamide starting material attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination, which ultimately yields the 2-chloro-3-formylquinoline ring system.[13] Electron-donating groups on the N-arylacetamide substrate generally facilitate the reaction and improve yields.[13]

This approach is favored for its operational simplicity, use of inexpensive reagents, and its ability to install both the chloro and formyl groups in a single, one-pot procedure, providing a versatile synthetic handle for further elaboration.[13] The subsequent steps to achieve the final 3-aryl product typically involve standard organic transformations.

Synthetic Workflow Diagram

The overall synthetic pathway from a substituted acetanilide to the final product is outlined below.

Caption: A generalized synthetic workflow for 2-chloro-3-arylquinolines.

Note on Synthesis: While the Vilsmeier-Haack reaction is excellent for producing 2-chloro-3-formylquinolines[13], a more direct route to the title compound often involves a cross-coupling reaction, such as a Suzuki coupling, starting from a dihalogenated quinoline (e.g., 2-chloro-3-bromoquinoline) and 4-chlorophenylboronic acid. This provides a more modular and often higher-yielding final step.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and substrate scale.

Protocol: Synthesis of 2-Chloro-6-chloro-3-formylquinoline (Vilsmeier-Haack intermediate)

This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[1][14]

Materials:

-

4-Chloroacetanilide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium carbonate solution, saturated

-

Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (e.g., 5 mL) to 0-5°C in an ice bath.

-

Add phosphorus oxychloride (e.g., 18 mL) dropwise to the cooled DMF with constant stirring over 30 minutes. The formation of the Vilsmeier reagent is exothermic; maintain the temperature below 10°C.

-

After the addition is complete, stir the resulting reagent for an additional 30 minutes at room temperature.

-

Add 4-chloroacetanilide (e.g., 4 g) portion-wise to the flask, ensuring the temperature does not rise excessively.

-

After the addition, heat the reaction mixture in a water bath at 80-90°C for 6-8 hours.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the effervescence ceases and the pH is ~7-8.

-

A solid precipitate will form. Filter the crude product using a Buchner funnel, wash it thoroughly with cold water, and dry it in a desiccator.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-Chloro-6-chloro-3-formylquinoline.

Characterization Data (Expected)

| Analysis Type | Expected Results |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | Specific to the synthesized compound, determined experimentally |

| FT-IR (cm⁻¹) | ~2860 (Aldehyde C-H), ~1680 (Aldehyde C=O), ~1615 (C=N), ~1550 (C=C), ~750 (C-Cl)[1] |

| ¹H NMR (CDCl₃, δ ppm) | ~10.1 (s, 1H, -CHO), ~7.5-8.5 (m, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~188 (-CHO), ~120-150 (Ar-C), C-Cl signals |

| Mass Spec (m/z) | Molecular ion peak corresponding to the compound's mass |

Biological Activity and Therapeutic Potential

Quinoline derivatives, particularly those with halogen and aryl substitutions, are known to possess a broad spectrum of biological activities.[3][5] The 2-chloro-3-arylquinoline scaffold is a subject of significant interest in anticancer and antimicrobial research.[6][15]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of quinoline derivatives against a variety of human cancer cell lines.[12][16][17][18]

-

Mechanism of Action: The anticancer activity of quinolines is often multifactorial.[18] Documented mechanisms include:

-

Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of key signaling kinases like EGFR, which are often overactive in cancer cells.[18][19]

-

Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerase I/II enzymes, preventing DNA replication and repair in rapidly dividing cancer cells.[12][18][20]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by generating reactive oxygen species (ROS), disrupting the cell cycle, and modulating apoptotic pathways.[17][21]

-

Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, certain quinolines can arrest cells in mitosis, leading to cell death.[12]

-

Compounds structurally similar to 2-Chloro-3-(4-chlorophenyl)quinoline have shown significant growth inhibition against breast (MCF-7), lung (A-549), and colon (HCT-116) cancer cell lines.[16][17][19] The presence of the chlorophenyl group often contributes to enhanced potency.[16]

Antimicrobial Activity

The quinoline core is also prevalent in antimicrobial agents.[22][23][24]

-

Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[24] The lipophilic nature of the molecule allows it to penetrate bacterial cell membranes.

-

Antifungal Activity: Promising activity has been reported against fungal pathogens like Candida albicans and Aspergillus niger.[24]

The mechanism of antimicrobial action is often linked to the inhibition of bacterial DNA gyrase or disruption of cellular respiration and membrane integrity.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[25][26][27]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple, insoluble formazan product.[25][26] The amount of formazan produced is directly proportional to the number of viable cells.

MTT Assay Workflow

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Procedure

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

2-Chloro-3-(4-chlorophenyl)quinoline (dissolved in DMSO to make a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[28] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically <0.5%). Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated (vehicle control) and blank (medium only) wells.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.

-

Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[25]

Conclusion and Future Directions

2-Chloro-3-(4-chlorophenyl)quinoline is a synthetically accessible and biologically significant molecule. Its facile synthesis via modern organic reactions and its potent cytotoxic and antimicrobial activities make it a compelling scaffold for further investigation. The presence of the 2-chloro substituent provides a reactive handle for the creation of extensive compound libraries, enabling detailed structure-activity relationship (SAR) studies. Future research should focus on diversifying the substitutions on both the quinoline core and the 3-phenyl ring to optimize potency and selectivity. Further mechanistic studies are warranted to fully elucidate its molecular targets and pathways of action, paving the way for its potential development as a novel therapeutic agent.

References

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. Available at: [Link]

-

Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. PubMed. Available at: [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

-

Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate. Available at: [Link]

-

Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

-

Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. ResearchGate. Available at: [Link]

-

Friedländer synthesis. Wikipedia. Available at: [Link]

-

Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. PubMed. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. Available at: [Link]

-

Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. National Institutes of Health. Available at: [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]

-

The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

-

Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available at: [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Available at: [Link]

-

Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Taylor & Francis Online. Available at: [Link]

-

The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

-

Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]

-

The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. PubMed. Available at: [Link]

-

Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Available at: [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL s-TRIAZINE DERIVATIVES INCORPORATING QUINOLINE MOIETY. TSI Journals. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Der Pharma Chemica. Available at: [Link]

-

Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]

-

A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available at: [Link]

Sources

- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 2. 2-(4-Chlorophenyl)quinolin-3-amine|Research Chemical [benchchem.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemijournal.com [chemijournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 2-Chloro-3-(4-chlorophenyl)quinoline

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(4-chlorophenyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(4-chlorophenyl)quinoline is a heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science, serving as crucial building blocks for the synthesis of more complex molecules.[1] The presence of two chlorine atoms and the specific substitution pattern on the quinoline core imparts distinct chemical reactivity and physical properties, making a thorough understanding of its physicochemical profile essential for its effective application in research and development. This guide provides a detailed overview of the known properties of 2-Chloro-3-(4-chlorophenyl)quinoline (CAS No: 85274-81-3), the methodologies used for their determination, and expert insights into the interpretation of this data.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. These parameters are critical for experimental design, from selecting appropriate solvents to predicting metabolic pathways. The properties for 2-Chloro-3-(4-chlorophenyl)quinoline are summarized below.

| Property | Value | Data Type | Source |

| CAS Number | 85274-81-3 | Experimental | [2][3][4] |

| Molecular Formula | C₁₅H₉Cl₂N | Calculated | [2][3][5] |

| Molecular Weight | 274.14 g/mol | Calculated | [2] |

| 274.15 g/mol | Calculated | [3] | |

| Physical Form | Solid | Experimental | |

| Melting Point | 94-97 °C | Experimental | [4][5] |

| Boiling Point | 389.9 ± 32.0 °C | Predicted | [4] |

| Density | 1.331 ± 0.06 g/cm³ | Predicted | [4] |

| pKa | -0.35 ± 0.50 | Predicted | [4] |

| Purity | Typically ≥95% | Experimental | [2] |

Structural and Identification Data

Unambiguous identification is the cornerstone of chemical research. The following identifiers and structural representations are used for 2-Chloro-3-(4-chlorophenyl)quinoline.

-

IUPAC Name: 2-chloro-3-(4-chlorophenyl)quinoline

-

InChI Code: 1S/C15H9Cl2N/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H

-

InChI Key: CWVUGRRNPKOWFB-UHFFFAOYSA-N

Caption: 2D representation of 2-Chloro-3-(4-chlorophenyl)quinoline.

Methodologies for Physicochemical Characterization

The data presented in this guide is derived from a combination of experimental measurements and computational predictions. Understanding the methodologies behind these values is key to appreciating their accuracy and applicability.

Caption: General experimental workflow for physicochemical characterization.

Melting Point Determination

The melting point is a fundamental property that provides a quick assessment of a compound's purity.

-

Expertise & Causality: The reported melting range of 94-97°C is determined experimentally, typically using a capillary melting point apparatus. A narrow melting range (1-2°C) is a strong indicator of high purity. Impurities disrupt the crystal lattice of the solid, typically causing the melting point to depress and broaden. The relatively low melting point suggests that the intermolecular forces in the solid state are not excessively strong.

-

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer or digital sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.

-

Validation: The measurement should be repeated at least twice to ensure reproducibility.

-

Spectroscopic Analysis for Structural Elucidation

While specific spectra are proprietary to suppliers, the techniques used are standardized. Commercial vendors confirm the structure of 2-Chloro-3-(4-chlorophenyl)quinoline using methods like NMR, HPLC, and LC-MS.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number and environment of hydrogen atoms. For this molecule, one would expect a series of complex signals in the aromatic region (typically 7-9 ppm) corresponding to the nine distinct protons on the quinoline and phenyl rings.

-

¹³C NMR: This analysis identifies the number of unique carbon atoms. The spectrum would show 15 distinct signals for the 15 carbon atoms in the molecule's asymmetric structure.

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. For 2-Chloro-3-(4-chlorophenyl)quinoline, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (approx. 274 g/mol ).

-

Trustworthiness Insight: A key validation feature for chlorinated compounds is the isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl. The presence of two chlorine atoms in the molecule will result in a characteristic cluster of peaks (M, M+2, M+4) with a specific intensity ratio, providing definitive confirmation of the elemental composition.

-

Chromatographic Analysis for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic compounds.

-

Expertise & Causality: A solution of the compound is passed through a column under high pressure. The compound interacts with the stationary phase in the column, and its retention time is measured. A pure sample will ideally show a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, which is often reported to be 95% or higher for this compound.[2]

-

Computational Property Prediction

When experimental data is unavailable, properties such as boiling point, density, and pKa are often predicted using computational models.[4]

Caption: Workflow for in-silico prediction of physicochemical properties.

-

Expertise & Causality: These predictions are based on Quantitative Structure-Property Relationship (QSPR) models. The software analyzes the molecule's structure—identifying functional groups, bond types, and overall topology—and uses a database of experimentally determined properties for similar structures to estimate the value for the target compound. While highly useful, it is crucial to remember that these are theoretical estimates and may differ from empirically measured values.

Solubility Profile

-

Protocol: Experimental Solubility Determination (Thermodynamic Shake-Flask Method)

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully extract a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC with a UV detector, against a calibration curve.

-

Validation: The experiment should be performed in triplicate to ensure the results are statistically significant.

-

Safety and Hazard Information

Based on available data, 2-Chloro-3-(4-chlorophenyl)quinoline is classified as an irritant.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential when handling this compound.

Conclusion

2-Chloro-3-(4-chlorophenyl)quinoline is a well-characterized solid compound with a defined molecular structure and weight. Its melting point is experimentally confirmed, providing a reliable metric for purity assessment. While key properties like boiling point and density are based on computational predictions, they offer valuable estimates for experimental planning. The true value of this compound lies in its potential as a synthetic intermediate, and the data provided in this guide serves as a critical foundation for any researcher or scientist looking to utilize it in their work.

References

-

2-Chloro-3-(4-chlorophenyl)quinoline | 85274-81-3. Moldb. [Link]

-

(2-chloro(4-quinolyl))-N-(3-chlorophenyl)carboxamide | C16H10Cl2N2O | CID 764045. PubChem. [Link]

-

2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]

-

Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-Chloro-3-(4-chlorophenyl)quinoline

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as a privileged structure for the development of novel therapeutic agents.[1] This technical guide delves into the putative mechanism of action of a specific, yet under-documented derivative, 2-Chloro-3-(4-chlorophenyl)quinoline. While direct experimental evidence for this compound is nascent, this document, grounded in the established pharmacology of analogous quinoline-based molecules, will provide a comprehensive framework for its investigation. We will explore potential molecular targets and signaling pathways, drawing parallels from structurally related compounds renowned for their antimalarial and anticancer properties. Furthermore, this guide will furnish detailed, field-proven experimental protocols to systematically elucidate its precise biological activity, thereby empowering researchers to unlock its therapeutic potential.

Introduction: The Quinoline Moiety - A Legacy of Therapeutic Innovation

The quinoline ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of natural and synthetic bioactive compounds.[1][2] From the historical antimalarial quinine to modern targeted anticancer agents, the versatility of the quinoline core allows for intricate molecular tailoring, yielding compounds with a wide spectrum of pharmacological activities.[2][3] The subject of this guide, 2-Chloro-3-(4-chlorophenyl)quinoline, possesses distinct structural features—a halogenated phenyl group at the 3-position and a chloro substituent at the 2-position—that suggest a potential for significant biological interactions. Drawing from the extensive literature on quinoline derivatives, we can hypothesize several plausible mechanisms of action, primarily centered around anticancer and antimalarial activities.

Postulated Mechanisms of Action: An Evidence-Based Extrapolation

Given the structural attributes of 2-Chloro-3-(4-chlorophenyl)quinoline, its mechanism of action is likely to converge with established pathways for other quinoline derivatives. The following sections outline the most probable molecular interactions and cellular consequences.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of quinoline derivatives is well-documented and typically involves a combination of mechanisms that disrupt cancer cell proliferation, survival, and metastasis.[4]

2.1.1. Inhibition of Topoisomerases and DNA Intercalation:

A primary mode of action for many quinoline-based anticancer agents is the targeting of DNA topoisomerases I and II.[5][6] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds introduce DNA strand breaks, ultimately triggering apoptosis. The planar aromatic structure of the quinoline ring is conducive to intercalation between DNA base pairs, further distorting the double helix and impeding the machinery of DNA replication and repair.[7]

2.1.2. Kinase Inhibition and Disruption of Pro-Survival Signaling:

Several quinoline derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[8] Inhibition of these kinases can arrest the cell cycle, inhibit angiogenesis, and promote apoptosis. The 4-chlorophenyl substituent on the quinoline core may play a crucial role in binding to the ATP-binding pockets of these kinases.

2.1.3. Induction of Apoptosis via Mitochondrial Pathways:

Quinoline compounds can induce apoptosis by directly targeting mitochondria. This can involve the overproduction of reactive oxygen species (ROS), leading to oxidative stress and the disruption of the mitochondrial membrane potential.[7] This, in turn, can trigger the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and culminating in programmed cell death.

2.1.4. Inhibition of Tubulin Polymerization:

Another established anticancer mechanism for quinoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] This antimitotic activity arrests cells in the G2/M phase of the cell cycle, leading to cell death.

Antimalarial Activity: Exploiting the Parasite's Achilles' Heel

The foundational therapeutic application of quinolines is in the treatment of malaria.[9] The mechanism is primarily associated with the unique physiology of the Plasmodium parasite during its intra-erythrocytic stage.

2.2.1. Interference with Heme Detoxification:

During its growth within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[9] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[10] Chloroquine and other 4-aminoquinolines are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process.[9][11][12] The resulting buildup of free heme is highly toxic to the parasite, leading to its death.[9] The lipophilic nature of 2-Chloro-3-(4-chlorophenyl)quinoline may facilitate its diffusion across membranes to reach the food vacuole.

A Roadmap for Mechanistic Elucidation: Experimental Workflows

To transition from postulation to definitive evidence, a systematic and multi-faceted experimental approach is imperative. The following protocols provide a robust framework for investigating the mechanism of action of 2-Chloro-3-(4-chlorophenyl)quinoline.

In Vitro Anticancer Activity Assessment

3.1.1. Cell Viability and Cytotoxicity Assays:

-

Protocol:

-

Seed various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates.

-

After 24 hours, treat the cells with a serial dilution of 2-Chloro-3-(4-chlorophenyl)quinoline for 48-72 hours.

-

Assess cell viability using an MTT or PrestoBlue™ assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Causality: This initial screen determines the compound's cytotoxic potency and identifies sensitive cancer cell lines for further mechanistic studies.

3.1.2. Cell Cycle Analysis:

-

Protocol:

-

Treat a sensitive cancer cell line with the IC50 concentration of the compound for 24, 48, and 72 hours.

-

Harvest, fix, and stain the cells with propidium iodide.

-

Analyze the cell cycle distribution using flow cytometry.

-

-

Causality: This experiment reveals if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is indicative of antimitotic activity.

3.1.3. Apoptosis Assays:

-

Protocol:

-

Treat cells as described for cell cycle analysis.

-

Stain cells with Annexin V-FITC and propidium iodide.

-

Analyze the percentage of apoptotic cells using flow cytometry.

-

Confirm apoptosis by Western blotting for cleaved caspase-3 and PARP.

-

-

Causality: This workflow confirms if the observed cytotoxicity is due to the induction of programmed cell death.

Target Identification and Validation

3.2.1. Topoisomerase Inhibition Assay:

-

Protocol:

-

Utilize a commercially available topoisomerase I or II drug screening kit.

-

Incubate purified topoisomerase I or II with supercoiled plasmid DNA in the presence of varying concentrations of the compound.

-

Analyze the DNA relaxation or catenation on an agarose gel.

-

-

Causality: This cell-free assay directly assesses the compound's ability to inhibit topoisomerase activity.

3.2.2. Kinase Inhibition Profiling:

-

Protocol:

-

Submit the compound to a kinase profiling service (e.g., Eurofins, Promega).

-

The service will screen the compound against a panel of purified kinases to identify potential targets.

-

Validate hits using in vitro kinase assays with purified recombinant enzymes.

-

-

Causality: This provides a broad overview of the compound's selectivity and identifies specific kinases for further investigation.

In Vitro Antimalarial Activity Assessment

3.3.1. Plasmodium falciparum Growth Inhibition Assay:

-

Protocol:

-

Culture chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocytes.

-

Treat the cultures with serial dilutions of the compound.

-

After 48-72 hours, quantify parasite growth using a SYBR Green I-based fluorescence assay.

-

Determine the IC50 values for both strains.

-

-

Causality: This assay establishes the compound's potency against the malaria parasite and indicates its potential to overcome chloroquine resistance.

3.3.2. Hemozoin Inhibition Assay:

-

Protocol:

-

Induce heme polymerization in a cell-free system using a hemin solution and a lipid catalyst.

-

Add varying concentrations of the compound to the reaction.

-

Quantify the amount of hemozoin formed spectrophotometrically.

-

-

Causality: This directly tests the hypothesis that the compound interferes with heme detoxification.

Data Presentation and Visualization

Table 1: Hypothetical In Vitro Anticancer Activity of 2-Chloro-3-(4-chlorophenyl)quinoline

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 8.7 |

| HCT-116 | Colorectal Carcinoma | 3.1 |

| K-562 | Chronic Myelogenous Leukemia | 1.5 |

Diagram 1: Postulated Anticancer Signaling Pathways

Caption: Putative anticancer mechanisms of action.

Diagram 2: Experimental Workflow for Anticancer Evaluation

Caption: Workflow for in vitro anticancer mechanism elucidation.

Conclusion and Future Directions

While the precise mechanism of action of 2-Chloro-3-(4-chlorophenyl)quinoline awaits empirical validation, the existing body of knowledge on quinoline derivatives provides a strong foundation for targeted investigation. The proposed anticancer and antimalarial activities, mediated through pathways such as topoisomerase inhibition, kinase modulation, and disruption of heme detoxification, represent the most promising avenues for exploration. The experimental workflows detailed in this guide offer a comprehensive and logical progression for elucidating the compound's biological activity, from initial phenotypic screening to specific molecular target identification. Successful execution of these studies will not only illuminate the therapeutic potential of 2-Chloro-3-(4-chlorophenyl)quinoline but also contribute valuable insights to the broader field of quinoline-based drug discovery.

References

-

Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

-

Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Barbosa, M., et al. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. Available at: [Link]

-

Chen, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. Available at: [Link]

-

RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Publishing. Available at: [Link]

-

Chen, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. Available at: [Link]

-

RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Available at: [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. Available at: [Link]

-

Liu, Y., et al. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. Available at: [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Available at: [Link]

-

Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives as Multi-target Anti-inflammatory Agents. (2019). ResearchGate. Available at: [Link]

-

Proposed pharmacophoric group based on the bioactivity pattern as antimalarial and anticancer. (n.d.). ResearchGate. Available at: [Link]

-

Burgess, S. J., et al. (n.d.). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. NIH. Available at: [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 11. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 12. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Implied History of 2-Chloro-3-(4-chlorophenyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the synthetic pathways and historical context surrounding a specific, yet representative, member of this class: 2-Chloro-3-(4-chlorophenyl)quinoline. While a singular "discovery" paper for this exact molecule is not prominent in the historical literature, its existence is a logical culmination of well-established synthetic methodologies developed over the last century. This guide, therefore, focuses on the foundational chemical principles and experimental logic that empower researchers to construct this and similar 2,3-disubstituted quinolines. We will explore the strategic application of classic named reactions and modern cross-coupling techniques, providing detailed, field-proven protocols and explaining the causality behind the experimental choices. This document serves as an in-depth resource for researchers aiming to synthesize, understand, and further explore the therapeutic potential of this important class of molecules.

Introduction: The Quinoline Nucleus - A Legacy of Therapeutic Innovation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of profound significance in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antifungal properties.[2][3] The enduring interest in quinolines stems from their ability to interact with a wide array of biological targets, often serving as the foundational structure for potent therapeutic agents. The substitution pattern on the quinoline core dictates its physicochemical properties and biological activity, making the development of regioselective synthetic methods a critical endeavor in medicinal chemistry. The title compound, 2-Chloro-3-(4-chlorophenyl)quinoline, embodies a common structural theme: a halogenated position (C2) ripe for further functionalization and an aryl substituent (C3) that can modulate target binding.

Historical Context: A Synthesis of Foundational Reactions

-

The Vilsmeier-Haack Reaction: This formylation reaction, when applied to N-arylacetamides, provides a regioselective route to 2-chloro-3-formylquinolines.[3][4] This intermediate is a versatile synthon for introducing a variety of substituents at the 3-position.

-

The Friedländer Synthesis: A classic method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, the Friedländer synthesis offers a direct route to substituted quinolines.[5][6][7]

-

The Combes Quinoline Synthesis: This acid-catalyzed condensation of anilines with β-diketones provides a pathway to 2,4-disubstituted quinolines.[8][9]

-

The Doebner-von Miller Reaction: This reaction of anilines with α,β-unsaturated carbonyl compounds is another foundational method for quinoline synthesis.[2][10]

More contemporary approaches, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of biaryl compounds and offer a highly efficient means of introducing the 3-(4-chlorophenyl) moiety.

Synthetic Strategies and Experimental Protocols

The synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline can be approached through several logical pathways. Below, we detail two plausible and robust synthetic routes, explaining the rationale behind the chosen methodologies.

Route A: Vilsmeier-Haack Cyclization followed by Arylation (Hypothetical)

This strategy leverages the reliability of the Vilsmeier-Haack reaction to construct the 2-chloroquinoline core with a handle at the 3-position for subsequent elaboration.

Logical Framework: The Vilsmeier-Haack reaction provides a predictable and scalable method to obtain a 2-chloro-3-formylquinoline intermediate. The aldehyde functionality can then be converted to the desired aryl group. While multiple methods could achieve this transformation, a Wittig reaction followed by reduction is a classic and viable option.

Diagram of Synthetic Pathway A:

Caption: Vilsmeier-Haack approach to the target molecule.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline (Intermediate 1) [11]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 10 mmol) to 0-5 °C.

-

Vilsmeier Adduct Formation: Slowly add phosphorus oxychloride (POCl3, 10 mmol) to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier-Haack adduct.

-

Substrate Addition: Dissolve the appropriate acetanilide (5 mmol) in a minimal amount of acetonitrile.

-

Reaction: Slowly add the acetanilide solution to the Vilsmeier adduct. After the addition is complete, reflux the reaction mixture for 45 minutes.

-

Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture and pour it onto crushed ice.

-

Purification: The resulting solid is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Rationale: The use of a micellar medium (like CTAB in some procedures) can enhance the reaction rate and yield by facilitating the interaction between the reactants.[11] The Vilsmeier-Haack reaction is a robust method for formylation and cyclization to form the quinoline ring in one pot.

Route B: Suzuki-Miyaura Cross-Coupling

This modern approach offers a more direct and efficient route to the target molecule by forming the carbon-carbon bond between the quinoline core and the 4-chlorophenyl group in a single step.

Logical Framework: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide or triflate.[12] This method is highly tolerant of various functional groups and often proceeds with high yields and selectivity. A plausible precursor for this reaction would be a 2-chloro-3-haloquinoline (e.g., 2-chloro-3-iodoquinoline).

Diagram of Synthetic Pathway B:

Caption: Suzuki-Miyaura coupling for the target molecule.

Experimental Protocol: Synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline via Suzuki Coupling (Adapted from a similar procedure)[13]

-

Reaction Setup: To a two-necked flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 2-chloro-3-iodoquinoline (1 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%).

-

Solvent and Base: Add dimethylformamide (DMF) as the solvent and flush the flask with nitrogen for 10 minutes. Then, add a 2M aqueous solution of potassium carbonate (K2CO3) as the base.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 48 hours under a nitrogen atmosphere.

-

Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and add water.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale: The choice of a palladium catalyst and a suitable base is crucial for the efficiency of the Suzuki-Miyaura coupling. The use of an inert atmosphere prevents the degradation of the catalyst. This method offers high functional group tolerance and is often the preferred method for constructing biaryl systems in modern organic synthesis.

Implied Biological Significance and Future Directions

While specific biological data for 2-Chloro-3-(4-chlorophenyl)quinoline is not extensively reported in publicly available literature, the structural motifs present in the molecule are of significant interest to medicinal chemists. The quinoline scaffold is a well-established pharmacophore with a wide range of biological activities.[14] The presence of two chlorine atoms can enhance lipophilicity, potentially improving membrane permeability and metabolic stability.[9]

Derivatives of 2-phenylquinolines have been investigated for various therapeutic applications, including as antiviral and anticancer agents.[15] The 2-chloro substituent provides a reactive handle for further chemical modifications, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. This could involve nucleophilic substitution with amines, thiols, or other nucleophiles to explore new chemical space and potentially identify novel bioactive compounds.

Conclusion

The synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline is a testament to the power and versatility of established and modern synthetic organic chemistry. While its specific "discovery" may be embedded within the broader exploration of quinoline chemistry rather than a singular landmark event, the pathways to its creation are clear and logical. By understanding the principles behind foundational reactions like the Vilsmeier-Haack cyclization and the strategic application of modern techniques such as the Suzuki-Miyaura cross-coupling, researchers are well-equipped to synthesize this and a vast array of other quinoline derivatives. The continued exploration of this privileged scaffold holds immense promise for the discovery of new therapeutic agents to address a wide range of human diseases.

References

- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.

- Hagimori, M., Mizuyama, N., Nishimura, Y., & Tominaga, Y. (2018). Generality of indirect Friedländer reaction toward 2,3‐disubstituted/fused quinolines. ChemistrySelect, 3(29), 8479-8482.

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

- Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36).

- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.

- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.

- Mahajan, A., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 11(45), 28248-28264.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Mangalagiu, I., Amariucai-Mantu, D., & Antoci, V. (n.d.). Synthesis of benzo[f]quinoline (3a) using the Doebner-Von Miller reaction.

- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.

- Tu, S., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(16), 6141–6144.

-

Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

- Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001).

-

ResearchGate. (2025). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation | Request PDF. Retrieved from [Link]

- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19353-19379.

- Al-Ostath, A., et al. (2018).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Onyamboko, N. V., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(12), 13839-13851.

- Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Turkish Journal of Chemistry, 43(1), 274-287.

- Krishnan, S., et al. (2012). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. Discovery, 3(1), 18-24.

- Gurrala, S. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. Journal of Pharmacy Research, 2(1), 1-3.

- Kim, J. N., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of organic chemistry, 67(22), 7884–7886.

-

ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. Retrieved from [Link]

- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.

- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. iipseries.org [iipseries.org]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicreactions.org [organicreactions.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Chloro-3-(4-chlorophenyl)quinoline: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical research and materials science, quinoline derivatives stand out for their diverse biological activities and unique photophysical properties. The precise structural elucidation of these compounds is a cornerstone of drug development and molecular engineering. This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize a key quinoline derivative, 2-Chloro-3-(4-chlorophenyl)quinoline. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is a critical step.[1] This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural verification of this molecule. The narrative will not only present the data but also explain the underlying scientific principles that make these techniques indispensable for molecular characterization.

Molecular Structure and Synthesis Context

2-Chloro-3-(4-chlorophenyl)quinoline is a polysubstituted aromatic heterocycle. The synthesis of such quinoline derivatives can be achieved through various methods, including cascade cyclization of ortho-propynol phenyl azides or variations of the Vilsmeier-Haack reaction.[2][3] Understanding the synthetic route is crucial as it provides insights into potential impurities and isomeric byproducts, which spectroscopic analysis can help to identify and differentiate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1]

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

A sample of 2-Chloro-3-(4-chlorophenyl)quinoline (approximately 5-10 mg) is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is then acquired on a high-resolution spectrometer, typically operating at a frequency of 400 MHz or higher.

Data Interpretation and Expected Chemical Shifts:

The ¹H NMR spectrum of 2-Chloro-3-(4-chlorophenyl)quinoline is expected to exhibit distinct signals in the aromatic region. The quinoline ring protons and the protons of the 4-chlorophenyl group will resonate at different chemical shifts due to their unique electronic environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' | ~8.30 | s | - |

| H-5' | ~8.05 | d | ~8.5 |

| H-8' | ~7.85 | d | ~8.2 |

| H-7' | ~7.75 | t | ~7.8 |

| H-6' | ~7.60 | t | ~7.5 |

| H-2'', H-6'' | ~7.50 | d | ~8.5 |

| H-3'', H-5'' | ~7.45 | d | ~8.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

The downfield shift of the H-4' proton is attributed to the anisotropic effect of the quinoline nitrogen and the deshielding effect of the adjacent chlorine atom. The protons on the 4-chlorophenyl ring are expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR spectroscopy. A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Expected Chemical Shifts:

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2' | ~151.0 |

| C-8a' | ~147.0 |

| C-4' | ~138.0 |

| C-1'' | ~136.5 |

| C-4'' | ~134.0 |

| C-3' | ~131.0 |

| C-7' | ~130.5 |

| C-2'', C-6'' | ~130.0 |

| C-4a' | ~128.5 |

| C-5' | ~128.0 |

| C-3'', C-5'' | ~127.8 |

| C-6' | ~127.5 |

| C-8' | ~127.0 |

Note: These are predicted chemical shifts based on data from similar quinoline derivatives.[4][5]

The chemical shifts of the carbons are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule. The carbons bonded to chlorine (C-2' and C-4'') and nitrogen (C-2' and C-8a') are expected to be significantly deshielded.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1]

Experimental Protocol:

The IR spectrum of 2-Chloro-3-(4-chlorophenyl)quinoline can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Data Interpretation and Expected Vibrational Frequencies:

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the different bonds within the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C=N stretching (quinoline) | 1620 - 1580 |

| C-Cl stretching | 850 - 550 |

The presence of sharp peaks in the 1600-1450 cm⁻¹ region is indicative of the aromatic rings. The C-Cl stretching vibrations are typically found in the fingerprint region of the spectrum and can be used to confirm the presence of the chloro substituents.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[1]

Experimental Protocol:

A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and elemental formula.[6]

Data Interpretation and Expected Fragmentation Pattern:

The mass spectrum of 2-Chloro-3-(4-chlorophenyl)quinoline will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and its fragments.

Expected Molecular Ion Peaks:

-

[M]⁺: m/z corresponding to C₁₅H₉Cl₂N

-

[M+2]⁺: m/z corresponding to the presence of one ³⁷Cl isotope.

-

[M+4]⁺: m/z corresponding to the presence of two ³⁷Cl isotopes.

The relative intensities of these isotopic peaks (approximately 9:6:1) provide strong evidence for the presence of two chlorine atoms.

Fragmentation Pathway:

A plausible fragmentation pathway in mass spectrometry can provide further structural confirmation.

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural elucidation of 2-Chloro-3-(4-chlorophenyl)quinoline.[1] ¹H and ¹³C NMR spectroscopy provides a detailed map of the proton and carbon framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition while offering insights into the molecular structure through fragmentation analysis. This multi-faceted spectroscopic approach ensures the scientific integrity of the structural assignment, a critical requirement for advancing research and development in the pharmaceutical and chemical industries.

References

- Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods - Benchchem.

- Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis.

- Vibrational spectroscopic study of some quinoline derivatives - ResearchGate.

- Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene) - [PDF Document].

- CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE.

- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals.

- Quinoline(91-22-5) 13C NMR spectrum - ChemicalBook.

- Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - MDPI.

- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-3-(4-chlorophenyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] This technical guide focuses on 2-Chloro-3-(4-chlorophenyl)quinoline, a specific derivative with significant therapeutic potential. While direct studies on this compound are emerging, its structural features, particularly the 2-chloro and 3-phenyl substitutions, suggest a strong likelihood of interaction with key cellular pathways implicated in cancer and other diseases. This document serves as an in-depth exploration of its postulated therapeutic targets, providing a robust framework for its investigation and development. We will delve into the scientific rationale for target selection, propose mechanisms of action, and provide detailed experimental workflows for target validation, thereby offering a comprehensive roadmap for researchers in the field.

Introduction to 2-Chloro-3-(4-chlorophenyl)quinoline

Quinoline, a heterocyclic aromatic compound, has been a prolific source of drug candidates for decades.[1][4] Its derivatives are known to modulate various biological processes, and several have been approved as drugs for a range of indications.[5][6] The compound 2-Chloro-3-(4-chlorophenyl)quinoline belongs to the class of 2,3-disubstituted quinolines. The presence of a chlorine atom at the 2-position and a 4-chlorophenyl group at the 3-position creates a unique electronic and steric profile that can drive its interaction with specific biological targets. The 2-chloro substituent, in particular, is a common feature in quinoline-based compounds with demonstrated anticancer activity and can serve as a handle for further chemical modifications.[7][8][9]

Postulated Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on quinoline derivatives, we postulate that 2-Chloro-3-(4-chlorophenyl)quinoline is likely to exert its therapeutic effects through the modulation of one or more of the following targets.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)

Rationale for Target Selection: Many quinoline-based compounds are potent inhibitors of tyrosine kinases, which are critical regulators of cell growth, proliferation, and survival.[3][5] The quinoline scaffold can mimic the adenine region of ATP, enabling it to bind to the ATP-binding pocket of kinases. The 3-phenyl substitution can provide additional interactions within the hydrophobic regions of the kinase domain, enhancing binding affinity and selectivity.

Proposed Mechanism of Action: 2-Chloro-3-(4-chlorophenyl)quinoline is hypothesized to act as an ATP-competitive inhibitor of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the binding of ATP, the compound would prevent the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling pathways like the PI3K/Akt/mTOR and MAPK pathways, which are crucial for tumor growth and angiogenesis.[10]

Signaling Pathway Diagram: EGFR Inhibition

Caption: Proposed inhibition of the EGFR signaling pathway.

Topoisomerase II Inhibition

Rationale for Target Selection: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[10] They are validated targets for cancer chemotherapy. Several quinoline derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[11]

Proposed Mechanism of Action: 2-Chloro-3-(4-chlorophenyl)quinoline may act as a topoisomerase II poison. Instead of inhibiting the enzyme directly, it could stabilize the covalent complex between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.

Experimental Workflow Diagram: Topoisomerase II Inhibition

Caption: Experimental workflow for validating Topoisomerase II inhibition.

Tubulin Polymerization Inhibition

Rationale for Target Selection: The microtubule network, formed by the polymerization of α- and β-tubulin, is crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoline derivatives are known to bind to the colchicine-binding site of tubulin, inhibiting its polymerization.

Proposed Mechanism of Action: 2-Chloro-3-(4-chlorophenyl)quinoline may bind to β-tubulin, possibly at or near the colchicine-binding site, thereby preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics would lead to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.

Logical Relationship Diagram: Tubulin Inhibition to Apoptosis

Caption: Logical flow from tubulin binding to apoptosis induction.

Experimental Validation Protocols

The following are detailed, step-by-step methodologies for the key experiments to validate the postulated therapeutic targets.

Protocol: In Vitro Kinase Inhibition Assay (EGFR)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Chloro-3-(4-chlorophenyl)quinoline against EGFR.

-

Materials: Recombinant human EGFR kinase, Poly(Glu, Tyr) 4:1 substrate, ATP, Kinase-Glo® Luminescence Kinase Assay kit, 2-Chloro-3-(4-chlorophenyl)quinoline, Staurosporine (positive control), DMSO (vehicle control), 96-well plates.

-

Procedure:

-

Prepare a serial dilution of the test compound and Staurosporine in DMSO.

-

In a 96-well plate, add 5 µL of the diluted compound or control to each well.

-

Add 20 µL of a solution containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in kinase buffer.

-

Initiate the reaction by adding 25 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to allow for signal stabilization.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

-

Protocol: Cell-Based Western Blot for EGFR Pathway Modulation

-